1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol
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Description
1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol is a useful research compound. Its molecular formula is C12H14F3N3O and its molecular weight is 273.25g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol and its derivatives have been explored for their antimicrobial properties. A study on the synthesis and in vitro analysis of novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as plant-pathogenic fungi. These compounds showed superior activity in some cases compared to standard drugs, indicating their potential as antimicrobial agents (Rajanarendar, Ramu, Reddy, & Shaik, 2008). Another study synthesized novel benzimidazole derivatives that exhibited broad-spectrum antibacterial and antifungal properties, with some compounds displaying significant activity against human pathogenic microorganisms (Krishnanjaneyulu, Saravanan, Vamsi, Supriya, Bhavana, & Kumar, 2014).
Synthesis and Modification Techniques
Research into the modification of 2-trifluoromethyl-1H-benzimidazole with hydroxyalkyl substituents has led to the development of compounds with moderate tuberculostatic activity. The process involves alkylation and deacylation reactions to produce derivatives like 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butan-1-ol, which exhibits moderate tuberculostatic activity (Shchegol'kov, Ivanova, Burgart, Saloutin, & Chupakhin, 2013).
Potential Anticancer Activity
Several studies have investigated the anticancer potential of benzimidazole derivatives. For instance, benzimidazole-based Schiff base copper(II) complexes have shown substantial in vitro cytotoxic effects against various human cancer cell lines, including lung, breast, and cervical cancers. Complexes exhibit significant inhibitory effects on cancer cell proliferation and induce apoptosis through the generation of reactive oxygen species (ROS) (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).
Synthesis of Radiotracers
Research into the automated radiosynthesis of radiotracers containing the 3-fluoro-2-hydroxypropyl moiety, like [18F]FMISO and [18F]PM-PBB3, demonstrates the application of benzimidazole derivatives in clinical imaging. These tracers are used for imaging hypoxia and tau pathology, respectively, in clinical settings, showcasing the relevance of this compound derivatives in the development of diagnostic tools (Ohkubo, Kurihara, Ogawa, Nengaki, Fujinaga, Mori, Kumata, Hanyu, Furutsuka, Hashimoto, Kawamura, & Zhang, 2021).
Properties
IUPAC Name |
1-(methylamino)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c1-16-6-8(19)7-18-10-5-3-2-4-9(10)17-11(18)12(13,14)15/h2-5,8,16,19H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDOPYVGAQAWIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN1C2=CC=CC=C2N=C1C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153273 |
Source
|
Record name | α-[(Methylamino)methyl]-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801228-17-1 |
Source
|
Record name | α-[(Methylamino)methyl]-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=801228-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[(Methylamino)methyl]-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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